2-(Methylamino)-1-(3-nitrophenyl)ethan-1-ol is a chemical compound that features a complex structure with both amine and alcohol functional groups. This compound is classified primarily as an organic amine and is of interest in various scientific fields, including medicinal chemistry and materials science. The compound's unique properties make it a candidate for research into its potential applications in pharmaceuticals and other chemical industries.
The compound can be sourced through various chemical suppliers and manufacturers, which provide it for research purposes. It falls under the category of amines, specifically secondary amines due to the presence of the methylamino group. Additionally, it contains a nitrophenyl moiety, which contributes to its potential reactivity and biological activity.
The synthesis of 2-(Methylamino)-1-(3-nitrophenyl)ethan-1-ol can be achieved through several methods, including:
The reactions typically require controlled conditions such as temperature and pH to ensure high yields and purity of the final product. Solvents like ethanol or methanol may be used during synthesis for solvation purposes.
The molecular formula for 2-(Methylamino)-1-(3-nitrophenyl)ethan-1-ol is . The structure can be visualized as follows:
2-(Methylamino)-1-(3-nitrophenyl)ethan-1-ol can undergo various chemical reactions, including:
The specific conditions for these reactions (such as temperature, solvent choice, and catalysts) will significantly influence the reaction pathways and products.
The mechanism of action for 2-(Methylamino)-1-(3-nitrophenyl)ethan-1-ol largely depends on its interactions with biological targets. As an amine, it may interact with receptors or enzymes in biological systems:
2-(Methylamino)-1-(3-nitrophenyl)ethan-1-ol has potential applications in:
2-(Methylamino)-1-(3-nitrophenyl)ethan-1-ol represents a structurally distinct secondary amine-alcohol derivative characterized by a β-amino alcohol pharmacophore with aromatic nitro substitution. Its systematic IUPAC name defines the core ethanolamine scaffold (ethan-1-ol) bearing a methylamino group at the 2-position and a 3-nitrophenyl moiety at the 1-position. The compound exists as a chiral entity due to the stereogenic center at the carbinol carbon, with the (R)-enantiomer designated under CAS registry 50741-73-6 [4]. Key structural features include:
Table 1: Structural and Computational Parameters of 2-(Methylamino)-1-(3-nitrophenyl)ethan-1-ol
| Property | Value/Description |
|---|---|
| Molecular Formula | C₉H₁₂N₂O₃ |
| Molecular Weight | 196.21 g/mol |
| CAS Number (Racemate) | Not explicitly provided in sources |
| CAS Number ((R)-Enantiomer) | 50741-73-6 [4] |
| Key Functional Groups | Secondary amine, benzylic alcohol, nitroarene |
| Calculated LogP (cLogP) | ~1.2 (estimated) |
| Hydrogen Bond Donors | 2 (OH, NHCH₃) |
| Hydrogen Bond Acceptors | 4 (O in NO₂, OH, N in amine) |
| Rotatable Bonds | 4 |
The electron-withdrawing nitro group at the meta-position significantly influences electron distribution, enhancing the hydrogen-bond accepting capability of the aromatic system and potentially modulating the basicity of the amine nitrogen. The flexible ethanolamine linker allows conformational adaptability for optimal target engagement, positioning it within a broader class of pharmacologically active amino alcohols like adrenergic agonists, though distinguished by its unique nitroaromatic component [4] [7].
While not a drug molecule itself, 2-(methylamino)-1-(3-nitrophenyl)ethan-1-ol occupies a significant niche as a synthetic intermediate in the development of bioactive molecules and chemical probes. Its structural attributes – a polar yet moderately lipophilic scaffold featuring hydrogen bond donors/acceptors and a synthetically versatile nitro group – make it valuable in medicinal chemistry campaigns. Historically, derivatives of β-amino nitro alcohols have served as precursors for chemo proteomic probes targeting nucleophilic amino acids and as key building blocks in covalent inhibitor synthesis [1] [3].
The emergence of covalent drug discovery as a major therapeutic strategy revitalized interest in such intermediates. Early covalent drugs like penicillin (targeting transpeptidase) and aspirin (acetylating COX) acted serendipitously through covalent mechanisms [3] . Modern rational design, exemplified by kinase inhibitors (e.g., osimertinib, EGFR; acalabrutinib, BTK) and KRASG12C inhibitors (sotorasib, adagrasib), relies heavily on tailored electrophilic intermediates incorporating specific warheads. Compounds like 2-(methylamino)-1-(3-nitrophenyl)ethan-1-ol, possessing modifiable handles (amine, alcohol, nitro group), provide critical flexibility during this design process, enabling the introduction of reactive functionalities (e.g., acrylamides) crucial for targeted covalent inhibition [3] .
This compound serves as a versatile pharmacophore scaffold and precursor in developing targeted covalent inhibitors (TCIs). Its ethanolamine core can be integrated into inhibitor architectures where the secondary amine and alcohol contribute to reversible binding interactions (e.g., H-bonding, ionic) within enzyme active sites, while the nitro group facilitates further chemical elaboration into electrophilic warheads or serves as a reduction handle for prodrug strategies [1] [3].
A critical application lies in targeting enzymes possessing nucleophilic cysteine residues near the substrate/inhibitor binding pocket. For instance, research on PRMT6 inhibitors demonstrated the strategic conversion of reversible inhibitors into covalent analogs. While not the final warhead carrier, derivatives of ethanolamine scaffolds were instrumental in synthetic routes leading to acrylamide-bearing inhibitors like MS117. MS117 exploits a unique cysteine (Cys50) in PRMT6 for irreversible inhibition via Michael addition, confirmed by co-crystallography (PDB: 6P7I) [1]. The ethanolamine moiety in precursors contributes to positioning the warhead optimally. Furthermore, the molecule's hydrogen-bonding capability (alcohol OH, amine N-H) makes it suitable for modeling interactions within pharmacophores targeting ATP-binding sites or substrate pockets in kinases and methyltransferases, where these groups can mimic substrate or cofactor interactions [1] [3] .
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0